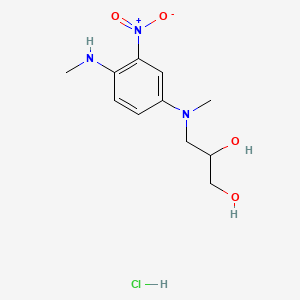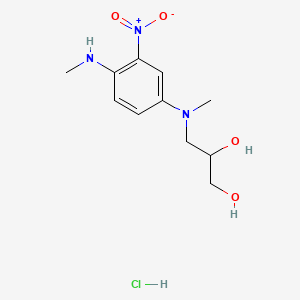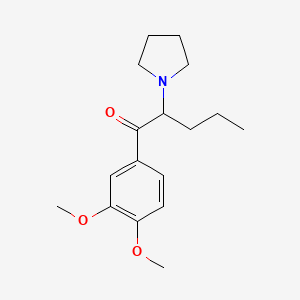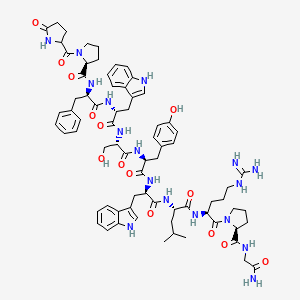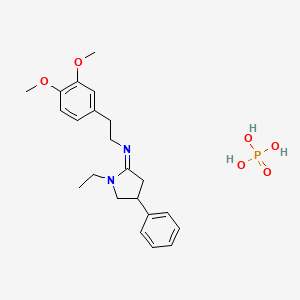
1-Ethyl-4-phenyl-2-(3',4'-dimethoxyphenethylimino)pyrrolidine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a dimethoxyphenethylimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dimethoxyphenethylimino Group: This step involves the reaction of the pyrrolidine derivative with a dimethoxyphenethylamine derivative under suitable conditions to form the imino linkage.
Phosphorylation: The final step involves the phosphorylation of the compound to form the phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-phenylpyrrolidine: Lacks the dimethoxyphenethylimino group and phosphate ester.
2-(3’,4’-Dimethoxyphenethylimino)pyrrolidine: Lacks the ethyl and phenyl groups.
1-Ethyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine: Lacks the phenyl group.
Uniqueness
1-Ethyl-4-phenyl-2-(3’,4’-dimethoxyphenethylimino)pyrrolidine phosphate is unique due to its combination of structural features, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
94221-71-3 |
|---|---|
Molekularformel |
C22H31N2O6P |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-4-phenylpyrrolidin-2-imine;phosphoric acid |
InChI |
InChI=1S/C22H28N2O2.H3O4P/c1-4-24-16-19(18-8-6-5-7-9-18)15-22(24)23-13-12-17-10-11-20(25-2)21(14-17)26-3;1-5(2,3)4/h5-11,14,19H,4,12-13,15-16H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
JYVISGAUAIFEIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(CC1=NCCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)

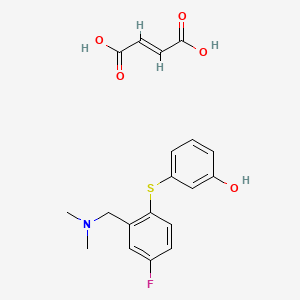


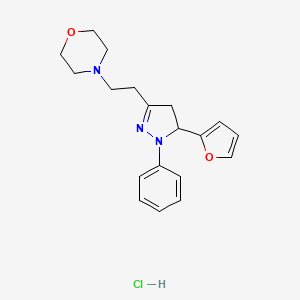
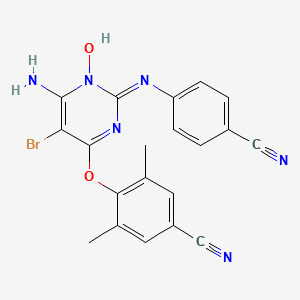
![2-[(3s,4r)-4-{[(3,4-Dichloro-5-Methyl-1h-Pyrrol-2-Yl)carbonyl]amino}-3-Fluoropiperidin-1-Yl]-1,3-Thiazole-5-Carboxylic Acid](/img/structure/B12786262.png)

